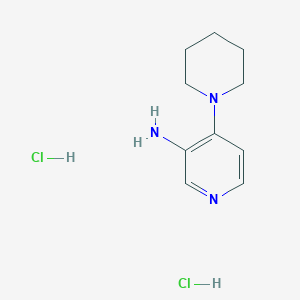

4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride” is a chemical compound with the molecular formula C10H17Cl2N3 . It’s a product that is not intended for human or veterinary use and is for research use only.

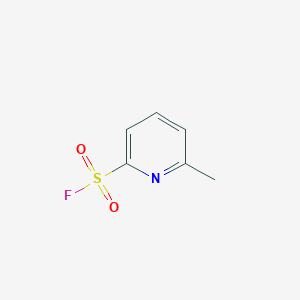

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a piperidine ring via an amine group . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .

Scientific Research Applications

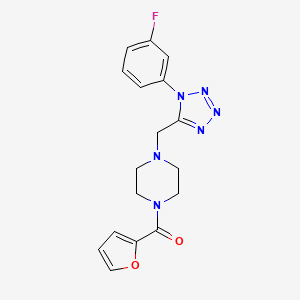

Synthesis of N-heterocycles

Research indicates the significance of chiral sulfinamides, like tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives. These methodologies facilitate access to diverse piperidines, pyrrolidines, and azetidines, which are structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

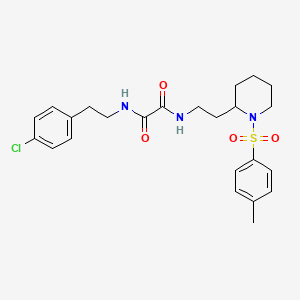

C-N Bond Forming Cross-Coupling Reactions

The utility of copper catalyst systems in C-N bond forming reactions showcases the relevance of aromatic, heterocyclic, and aliphatic amines, including piperidine, in synthesizing complex organic molecules. This methodology highlights the potential for compounds like 4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride in pharmaceutical synthesis and materials science (Kantam et al., 2013).

Hybrid Catalysts in Organic Synthesis

The development of 5H-pyrano[2,3-d]pyrimidine scaffolds, facilitated by hybrid catalysts, underscores the importance of versatile catalytic systems. This approach may be applicable to the synthesis of compounds with similar complexity to this compound, offering routes to novel pharmaceuticals (Parmar et al., 2023).

Environmental Applications

The use of amine-functionalized sorbents for PFAS removal from water sources is an area where compounds like this compound could find applications. These sorbents rely on electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective contaminant removal, indicating potential uses in water treatment technologies (Ateia et al., 2019).

Mechanism of Action

Target of Action

Compounds with a piperidine nucleus have been utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

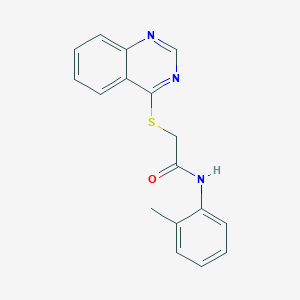

Mode of Action

It is known that piperidine derivatives can have a significant inhibitory effect on certain biological targets . The ether linkage between quinoline and piperidine is crucial to this inhibitory effect .

Biochemical Pathways

Piperidine derivatives are known to exhibit a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The safety data sheet suggests that if inhaled or swallowed, the compound should be removed and medical advice should be sought .

Result of Action

Piperidine derivatives have been shown to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

The safety data sheet suggests that the compound should be stored under an inert atmosphere at room temperature .

properties

IUPAC Name |

4-piperidin-1-ylpyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13;;/h4-5,8H,1-3,6-7,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEOZORSYHNHLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=NC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2532152.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2532153.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532157.png)

methyl}pyridin-2-amine](/img/structure/B2532168.png)

![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)